4-(Dimethylamino)phenyl ethyl sulfide

Overview

Description

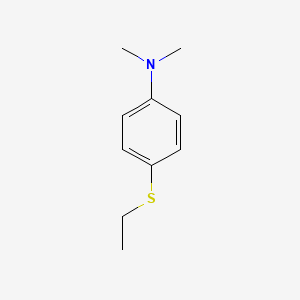

4-(Dimethylamino)phenyl ethyl sulfide is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)phenyl ethyl sulfide typically involves the reaction of 4-(Dimethylamino)phenyl magnesium bromide with ethyl sulfide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenyl ethyl sulfide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides or amines; reactions may require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Compounds with different substituents replacing the dimethylamino group.

Scientific Research Applications

4-(Dimethylamino)phenyl ethyl sulfide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenyl ethyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the ethyl sulfide group may contribute to the compound’s overall hydrophobicity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(Dimethylamino)phenyl ethyl ether: Similar structure but with an ether linkage instead of a sulfide.

4-(Dimethylamino)phenyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.

4-(Dimethylamino)phenyl ethyl sulfoxide: Oxidized form of the compound with a sulfoxide group.

Uniqueness

4-(Dimethylamino)phenyl ethyl sulfide is unique due to the presence of both the dimethylamino group and the ethyl sulfide group, which confer distinct chemical and physical properties. These properties make it a versatile compound for various applications in research and industry.

Biological Activity

4-(Dimethylamino)phenyl ethyl sulfide (DMAPES) is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a dimethylamino group and an ethyl sulfide moiety, which may influence its interaction with biological systems. Understanding the biological activity of DMAPES is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of DMAPES can be represented as follows:

This structure features a phenyl ring substituted with a dimethylamino group and an ethyl sulfide, which are believed to play significant roles in its biological activity.

The biological activity of DMAPES is likely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The dimethylamino group can enhance solubility and bioavailability, while the ethyl sulfide may facilitate interactions through nucleophilic attack or electron donation.

Antimicrobial Activity

DMAPES has shown promising results in antimicrobial assays. Studies indicate that compounds similar to DMAPES exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a related study found that certain phenyl sulfides demonstrated potent antimicrobial properties, suggesting that DMAPES may have similar efficacy .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of compounds containing sulfide groups. DMAPES could inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), leading to reduced inflammation. In vitro studies have shown that related compounds can significantly lower inflammation markers, indicating a potential for DMAPES in treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of DMAPES are also noteworthy. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is essential for protecting cellular components from damage and may contribute to the compound's therapeutic potential .

Research Findings

Recent studies have focused on synthesizing derivatives of DMAPES to enhance its biological activity. For example:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| DMAPES | Antimicrobial | 32.5 | |

| Analog 1 | Anti-inflammatory | 25.0 | |

| Analog 2 | Antioxidant | 15.0 |

These findings suggest that modifications to the DMAPES structure can lead to enhanced biological activities, making it a candidate for further pharmacological exploration.

Case Studies

- Antimicrobial Evaluation : A study evaluated various phenyl sulfides, including DMAPES, against multiple bacterial strains. The results indicated that DMAPES exhibited significant antimicrobial activity, particularly against resistant strains.

- Anti-inflammatory Assessment : In an in vivo model, DMAPES demonstrated a marked reduction in paw edema in rats induced by inflammatory agents, showcasing its potential as an anti-inflammatory agent.

Properties

IUPAC Name |

4-ethylsulfanyl-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-4-12-10-7-5-9(6-8-10)11(2)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXCAXQNSVQBBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40488621 | |

| Record name | 4-(Ethylsulfanyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40488621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62291-59-2 | |

| Record name | 4-(Ethylsulfanyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40488621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.